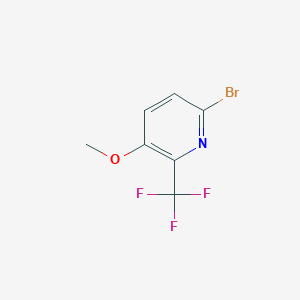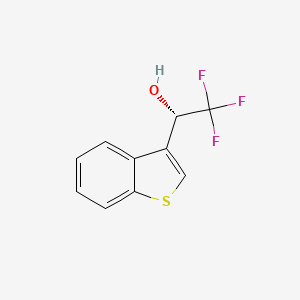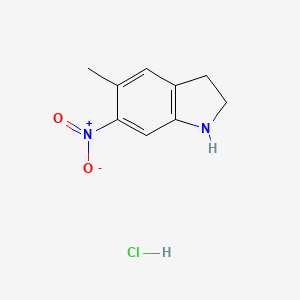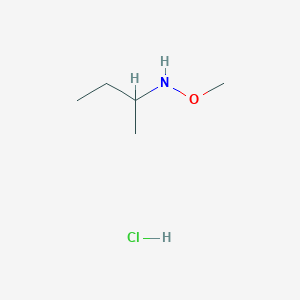![molecular formula C55H87NO22 B1448110 Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]- CAS No. 1314876-23-7](/img/structure/B1448110.png)
Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-” is a complex compound that contains a total of 168 bonds, including 81 non-H bonds, 9 multiple bonds, 7 rotatable bonds, 9 double bonds, 3 six-membered rings, 2 esters (aliphatic), 1 tertiary amine (aliphatic), 14 hydroxyl groups, 12 secondary alcohols, and 4 ethers (aliphatic) .
Synthesis Analysis
The synthesis of this compound seems to involve complex procedures. One of the related compounds, “Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2h-imidazol-2-ylidene]dichloro (1-methyl-1h-imidazole-kn3)-, (sp-4-1)-”, has a CAS Number of 1314876-23-7 and a molecular weight of 648.03 . It’s worth noting that the synthesis of these types of compounds often requires specialized knowledge and equipment .Molecular Structure Analysis
The molecular structure of “Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-” is quite complex. It includes a palladium atom, multiple carbon and hydrogen atoms, and other elements . The exact structure can be determined using techniques such as X-ray crystallography .Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis
Pd (MesIm)Cl2 is widely used as a catalyst in organic synthesis. Its ability to facilitate various chemical reactions, including cross-coupling reactions, is highly valued. The compound’s structure, featuring a central palladium atom bonded to two chlorine atoms and a bulky N-heterocyclic carbene (NHC) ligand, allows for efficient catalysis due to reduced steric hindrance .
Pharmaceutical Research
In the pharmaceutical industry, Pd (MesIm)Cl2 plays a crucial role in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Its catalytic properties enable the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in constructing molecular frameworks for drugs.
Material Science
This palladium compound is utilized in material science for the development of new materials with enhanced properties. It can be used to create polymers with specific functionalities or to modify the surface properties of materials for better performance .
Nanotechnology
Pd (MesIm)Cl2 is instrumental in the synthesis of nanoparticles, particularly palladium nanoparticles, which have applications in electronics, catalysis, and as sensors. The compound’s controlled reactivity is essential for achieving the desired size and shape of nanoparticles.
Environmental Chemistry
In environmental chemistry, Pd (MesIm)Cl2 is used to remove pollutants from the environment. It can catalyze the breakdown of harmful organic compounds, making it valuable for water and air purification processes .
Energy Research
The compound’s catalytic properties are also exploited in energy research, particularly in the development of fuel cells. Pd (MesIm)Cl2 can be used to improve the efficiency of electrochemical reactions within fuel cells, contributing to cleaner energy production.
Propiedades
IUPAC Name |
methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[methyl-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]amino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H87NO22/c1-31-19-17-15-13-11-9-7-8-10-12-14-16-18-20-38(77-53-50(68)46(48(66)34(4)76-53)56(5)30-55(72)51(69)49(67)42(63)29-74-55)26-43-45(52(70)73-6)41(62)28-54(71,78-43)27-37(59)24-40(61)39(60)22-21-35(57)23-36(58)25-44(64)75-33(3)32(2)47(31)65/h7-20,31-43,45-51,53,57-63,65-69,71-72H,21-30H2,1-6H3/b8-7+,11-9+,12-10+,15-13+,16-14+,19-17+,20-18+/t31-,32-,33-,34+,35+,36+,37-,38-,39+,40+,41-,42+,43-,45+,46-,47+,48+,49+,50-,51-,53-,54+,55+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNDZPWJWHXCJL-DMJFHGPESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OC)OC3C(C(C(C(O3)C)O)N(C)CC4(C(C(C(CO4)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)OC)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N(C)C[C@@]4([C@H]([C@@H]([C@@H](CO4)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H87NO22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1114.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[methyl-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]amino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate | |
CAS RN |
1314876-23-7 |
Source


|
| Record name | 1-methyl-1H-imidazole; {1,3-bis[2,6-bis(propan-2-yl)phenyl]-2,3-dihydro-1H-imidazol-2-ylidene}dichloropalladium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carbonitrile](/img/structure/B1448029.png)
![{2-[4-(2-Thienyl)piperidin-1-yl]ethyl}amine](/img/structure/B1448030.png)
![4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride](/img/structure/B1448033.png)
![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride](/img/structure/B1448034.png)

![2-(Bromomethyl)spiro[3.3]heptane](/img/structure/B1448037.png)


![6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1448043.png)


![5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1448048.png)
